Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is a versatile small molecule scaffold used primarily in research and development. The compound’s chemical formula is C15H21FN2O2, and it has a molecular weight of 280.34 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the piperazine ring, which is substituted with a 2-fluorophenyl group.
Mechanism of Action
Target of Action
It’s known that piperazine derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Piperazine derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Piperazine derivatives are known to have various effects at the molecular and cellular level .
Preparation Methods
The synthesis of Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines in high yields. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired product .
Chemical Reactions Analysis
Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts can yield protected piperazines, which can be further modified through deprotection and cyclization .
Scientific Research Applications
Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is widely used in scientific research due to its versatility as a building block. Its applications include:
Comparison with Similar Compounds
Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
1-(4-Fluorophenyl)piperazine: Similar in structure but lacks the Boc protecting group, leading to different reactivity and applications.
1-Boc-4-(2-fluorophenyl)piperazine: Another Boc-protected piperazine with the fluorophenyl group at a different position, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and protecting group, which confer distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJBVZKYQVUUHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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